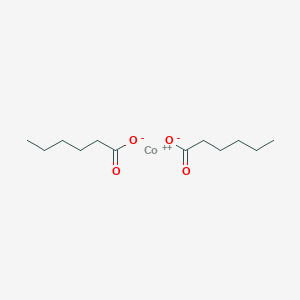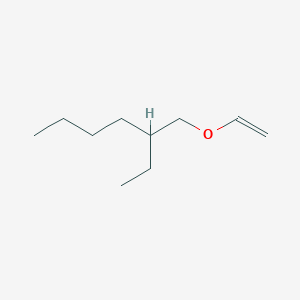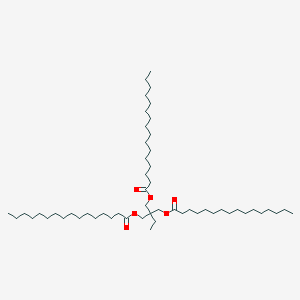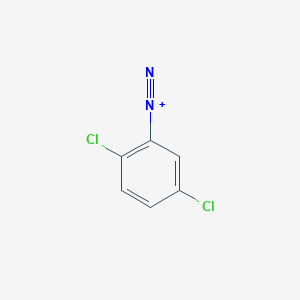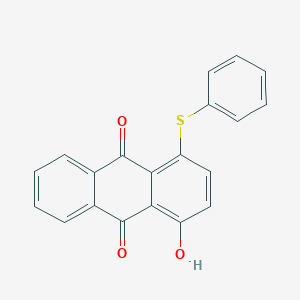
1-Hydroxy-4-thiophenylanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-thiophenylanthraquinone, also known as HATQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of anthraquinone derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
科学研究应用
1-Hydroxy-4-thiophenylanthraquinone has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, such as antitumor, antiviral, and antioxidant effects. In particular, 1-Hydroxy-4-thiophenylanthraquinone has been found to selectively inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell proliferation. This makes 1-Hydroxy-4-thiophenylanthraquinone a promising candidate for the development of anticancer drugs that target this enzyme.
作用机制
The mechanism of action of 1-Hydroxy-4-thiophenylanthraquinone involves its ability to bind to the ATP-binding site of DNA topoisomerase II, thereby inhibiting its activity and inducing DNA damage. This leads to the accumulation of DNA double-strand breaks, which triggers the activation of cell cycle checkpoints and the induction of apoptosis in cancer cells. 1-Hydroxy-4-thiophenylanthraquinone has also been shown to induce the production of reactive oxygen species (ROS) and to modulate the expression of various genes involved in cell survival and death pathways.
生化和生理效应
1-Hydroxy-4-thiophenylanthraquinone has been found to exhibit a number of biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the proliferation of various tumor cell lines. 1-Hydroxy-4-thiophenylanthraquinone has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as to exhibit antioxidant and anti-inflammatory effects. In addition, 1-Hydroxy-4-thiophenylanthraquinone has been shown to modulate the expression of various genes involved in cell signaling pathways, such as NF-κB and p53.
实验室实验的优点和局限性
1-Hydroxy-4-thiophenylanthraquinone has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. It can also be easily modified to generate analogs with improved biological activity and selectivity. However, 1-Hydroxy-4-thiophenylanthraquinone also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, 1-Hydroxy-4-thiophenylanthraquinone has not been extensively studied in vivo, which limits its potential applications in preclinical and clinical studies.
未来方向
There are several future directions for research on 1-Hydroxy-4-thiophenylanthraquinone, including the development of more efficient synthesis methods and the optimization of its biological activity and selectivity. In addition, further studies are needed to investigate the in vivo pharmacokinetics and toxicity of 1-Hydroxy-4-thiophenylanthraquinone, as well as its potential applications in cancer therapy and viral infections. Other possible future directions include the identification of new targets for 1-Hydroxy-4-thiophenylanthraquinone and the development of new analogs with improved pharmacological properties. Overall, 1-Hydroxy-4-thiophenylanthraquinone represents a promising candidate for the development of new drugs with diverse biological activities and potential therapeutic applications.
合成方法
1-Hydroxy-4-thiophenylanthraquinone can be synthesized using a simple and efficient method that involves the reaction of 1-hydroxy-4-chloroanthraquinone with thiophenol in the presence of a base catalyst. The resulting product is a yellow crystalline powder with a melting point of 270-272°C and a molecular weight of 376.8 g/mol. The purity and yield of 1-Hydroxy-4-thiophenylanthraquinone can be improved by recrystallization and purification techniques, such as column chromatography and HPLC.
属性
CAS 编号 |
16672-99-4 |
|---|---|
产品名称 |
1-Hydroxy-4-thiophenylanthraquinone |
分子式 |
C20H12O3S |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-hydroxy-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O3S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11,21H |
InChI 键 |
UHZBAABNQZKFQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
同义词 |
1-Hydroxy-4-(phenylthio)anthraquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
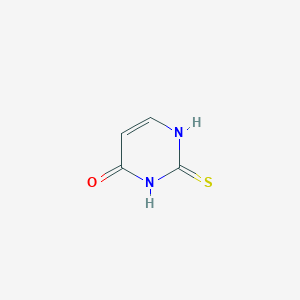
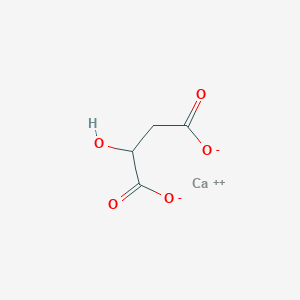
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
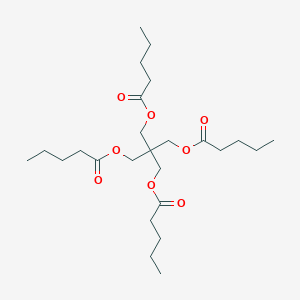
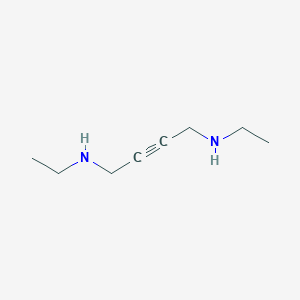
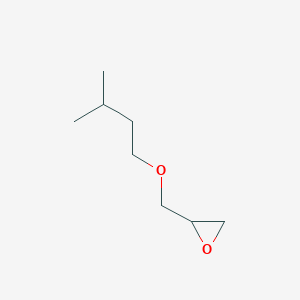
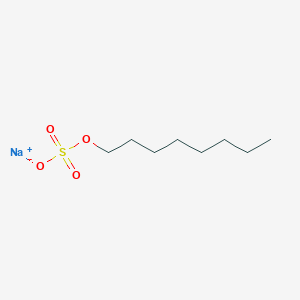
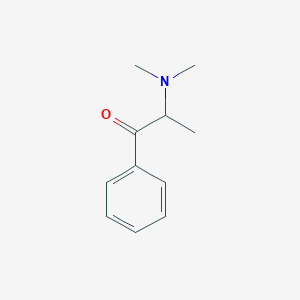
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
